molecular formula C10H10N2O2 B185766 2-cyano-N-(3-methoxyphenyl)acetamide CAS No. 91818-29-0

2-cyano-N-(3-methoxyphenyl)acetamide

Cat. No.: B185766
CAS No.: 91818-29-0
M. Wt: 190.2 g/mol
InChI Key: HUCXLSDKVSJQEW-UHFFFAOYSA-N
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Description

2-cyano-N-(3-methoxyphenyl)acetamide is an organic compound with the molecular formula C10H10N2O2 It is a derivative of cyanoacetamide, where the cyano group is attached to the acetamide moiety, and the phenyl ring is substituted with a methoxy group at the third position

Scientific Research Applications

2-cyano-N-(3-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of heterocyclic compounds, which are important in medicinal chemistry and materials science.

    Biology: The compound and its derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into the pharmacological properties of this compound derivatives has shown promise in developing new therapeutic agents.

    Industry: The compound is used as an intermediate in the production of dyes, agrochemicals, and pharmaceuticals.

Safety and Hazards

The safety information available indicates that “2-cyano-N-(3-methoxyphenyl)acetamide” is classified under Acute Tox. 4 Oral according to the GHS07 classification . The hazard statements include H302, and the precautionary statements include P301 + P312 + P330 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(3-methoxyphenyl)acetamide can be achieved through the cyanoacetylation of 3-methoxyaniline with cyanoacetic acid or its esters. One common method involves the reaction of 3-methoxyaniline with methyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is typically carried out under reflux conditions, and the product is isolated by crystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent-free methods and microwave-assisted synthesis have been explored to improve the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(3-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Condensation Reactions: The active methylene group in the cyanoacetamide moiety can participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.

    Substitution Reactions: The cyano group can be substituted with nucleophiles such as amines or thiols to form new derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Bases: Sodium ethoxide, potassium carbonate, and triethylamine are commonly used bases in the synthesis and reactions of this compound.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

    Catalysts: Basic catalysts such as triethylamine are often used to facilitate condensation reactions.

Major Products Formed

    Heterocyclic Compounds: Condensation reactions with aldehydes or ketones can yield various heterocyclic compounds, such as pyridines and pyrazoles.

    Substituted Derivatives: Substitution reactions can produce a range of derivatives with different functional groups, enhancing the compound’s versatility in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide
  • 2-cyano-N-(4-methoxyphenyl)acetamide
  • 2-cyano-N-(3-chlorophenyl)acetamide

Uniqueness

2-cyano-N-(3-methoxyphenyl)acetamide is unique due to the presence of the methoxy group at the third position of the phenyl ring. This substitution can influence the compound’s reactivity and biological activity. Compared to other similar compounds, the methoxy group can enhance the compound’s solubility and its ability to participate in specific chemical reactions, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

2-cyano-N-(3-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-14-9-4-2-3-8(7-9)12-10(13)5-6-11/h2-4,7H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUCXLSDKVSJQEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70357159
Record name 2-cyano-N-(3-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91818-29-0
Record name 2-cyano-N-(3-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyano-N-(3-methoxyphenyl)acetamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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